3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPDXELPBNGGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Chlorination of the benzamide:
Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the chlorinated benzamide under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: It may be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may play a role in binding to specific sites on the target molecule, while the chloro and methyl groups on the benzamide ring can influence the compound’s overall binding affinity and selectivity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can be compared with other similar compounds, such as:
3-Chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide: This compound has a similar structure but includes a fluoro and nitro group, which can alter its chemical properties and reactivity.
3-Chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide: This compound features a pyridine ring instead of a benzamide, which can affect its binding interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.
- Chemical Name : this compound
- CAS Number : 1539440-16-8
- Molecular Formula : C12H13ClN2O
- Molecular Weight : 234.7 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it may interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation : It is hypothesized that this compound may also act as a modulator of certain receptors, affecting downstream signaling pathways that influence cellular proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study focused on its ability to disrupt protein-protein interactions within cancer cells, particularly targeting MYC oncogenes, which are often overexpressed in various tumors. The compound demonstrated promising results in vitro, inhibiting tumor cell growth effectively .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that it has a selective cytotoxic profile, with lower toxicity towards normal cells compared to cancer cells, suggesting potential therapeutic applications .
Neuroprotective Effects
Preliminary investigations have indicated that the compound may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The mechanism involves the modulation of oxidative stress markers and inflammatory pathways .
Case Studies and Research Findings
- Antitumor Efficacy : A high-throughput screening campaign identified this compound as a potent inhibitor of MYC-WDR5 interaction, demonstrating IC50 values in the low micromolar range (10-20 µM) against various cancer cell lines .
- Cytotoxicity Assessment : In a study evaluating the cytotoxicity of this compound against human peripheral blood mononuclear cells (PBMCs), it showed no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile .
- Neuroprotection Study : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, suggesting its potential use in neuroprotective therapies .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antitumor Activity | Cell viability assay | IC50 = 15 µM |
| Cytotoxicity | PBMC toxicity assay | No significant toxicity up to 100 µM |
| Neuroprotective Effects | Animal model study | Reduced neuronal loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
